1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol is an organic compound with a unique structure that combines a cyclobutane ring with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol typically involves the alkylation of 3,5-dimethylpiperazine with a cyclobutanol derivative. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane hydrocarbons.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the dimethyl substitution pattern but differs in the ring structure.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine have similar functional groups but different overall structures.
Uniqueness
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring with a piperazine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a cyclobutane ring linked to a piperazine moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves the alkylation of 3,5-dimethylpiperazine with cyclobutanol derivatives using bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) .
Property | Value |
---|---|
IUPAC Name | 1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclobutan-1-ol |
CAS Number | 2274949-83-4 |
Molecular Formula | C11H22N2O |
Molecular Weight | 198.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine segment can act as a ligand for various biological targets, potentially modulating receptor activity. The structural rigidity provided by the cyclobutane ring may enhance binding affinity and specificity towards these targets .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways .
Neuroprotective Effects
There is growing evidence suggesting neuroprotective effects associated with piperazine-based compounds. These compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
Some studies have reported antimicrobial activities of related piperazine derivatives against various pathogens. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives demonstrated that certain modifications to the structure could significantly enhance their anticancer efficacy. The results indicated that compounds with a cyclobutane structure showed improved selectivity towards cancer cells compared to normal cells .
Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, administration of a piperazine derivative demonstrated a reduction in amyloid-beta plaques and improved cognitive function. This highlights the potential role of such compounds in neuroprotection and cognitive enhancement .
Properties
IUPAC Name |
1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)12-9)8-11(14)4-3-5-11/h9-10,12,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKRSMSMBFOLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CC2(CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.